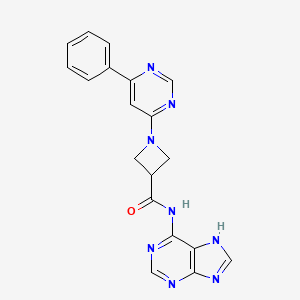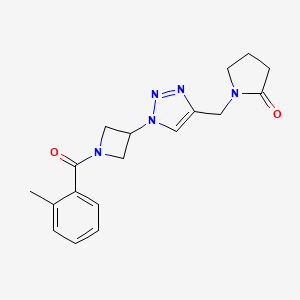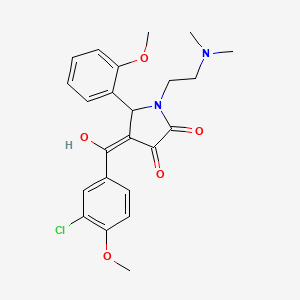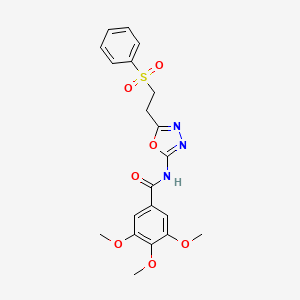
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiazine derivatives typically involves multiple steps, starting from key precursors such as saccharin or carboxylic esters. For instance, aminolysis of carboxylic esters has been used to produce new 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides . Another approach involves ultrasonic mediated N-alkylation followed by ring expansion and hydrazinolysis to yield 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides . These methods highlight the versatility and creativity in the synthesis of benzothiazine derivatives.
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structures of certain N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were confirmed by this method . Despite the different crystal habits observed in some studies, the molecular and crystal structures were found to be identical, indicating that the external appearance of crystals does not necessarily reflect changes in the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of benzothiazine derivatives allows for further functionalization and the creation of a diverse array of compounds. For instance, the reaction of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide with various benzaldehydes in an ultrasonic bath led to the formation of novel biologically active compounds . Additionally, the carboxyl group in {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids can be modified to yield derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical properties, such as crystal habit, can significantly influence the biological properties of benzothiazine derivatives. Different crystal forms, such as sticks, plates, and blocks, have been obtained and shown to exhibit varying degrees of analgesic activity and toxicity . The chemical properties, including the presence of dioxido groups and the substitution pattern on the benzothiazine ring, are crucial for the biological activity of these compounds. Pharmacological testing has indicated that certain structural features can enhance the potential of these compounds as diuretics or analgesics .
Scientific Research Applications
Antidiabetic Agents
A study by Nomura et al. (1999) explored derivatives of benzamide, including compounds structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide, for their potential as antidiabetic agents. They identified a compound with significant promise for treating diabetes mellitus. This suggests the relevance of such compounds in the development of new diabetes treatments. Nomura et al. (1999).
Antibacterial and Antifungal Agents
Zia-ur-Rehman et al. (2006) synthesized a series of compounds related to 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide, showing significant activity against Gram-positive and Gram-negative bacteria, particularly against Bacillus subtilis. This indicates the potential of such compounds in creating new antibacterial medications. Zia-ur-Rehman et al. (2006).
Anticancer Activity
Ravinaik et al. (2021) designed and synthesized benzamide derivatives and evaluated them for anticancer activity. They found that some compounds exhibited significant activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates a potential application of such compounds in cancer therapy. Ravinaik et al. (2021).
Stearoyl-CoA Desaturase-1 Inhibitors
Uto et al. (2009) investigated the benzamide series as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme implicated in metabolic disorders. They identified potent compounds that could serve as leads for developing new treatments for conditions related to SCD-1. Uto et al. (2009).
Antimicrobial Agents
Bikobo et al. (2017) synthesized benzamide derivatives and evaluated them for antimicrobial activity. Some molecules exhibited more potency than reference drugs against pathogenic strains, suggesting their potential in developing new antimicrobial agents. Bikobo et al. (2017).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWXQLXBVYLESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)

![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)


![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)
